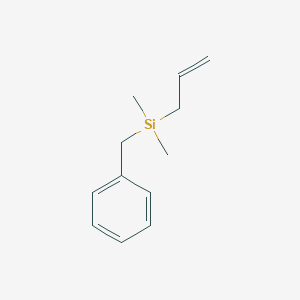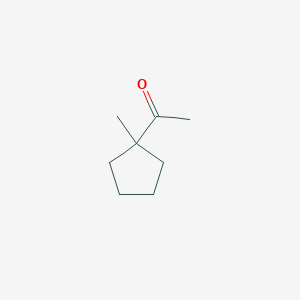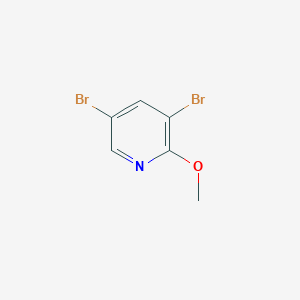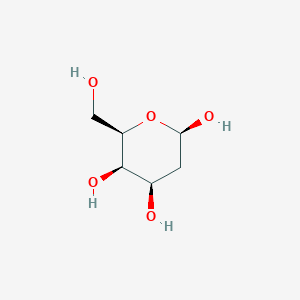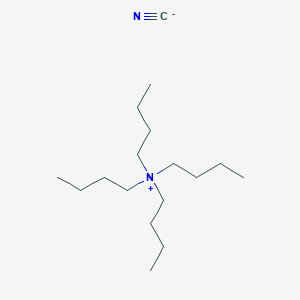
Reaktivblau 2
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reactivblau 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und analytischen Techniken verwendet.
Biologie: Es wird als Färbemittel für Zellen und Gewebe verwendet, um Zellstrukturen zu visualisieren.
Medizin: Es wird in diagnostischen Tests verwendet und als Marker in verschiedenen medizinischen Tests.
5. Wirkmechanismus
Der Wirkmechanismus von Reactivblau 2 beinhaltet seine Fähigkeit, kovalente Bindungen mit Substraten einzugehen. Dies ist in erster Linie auf das Vorhandensein reaktiver Gruppen in seiner Struktur zurückzuführen, wie z. B. den Triazinring, der mit Nukleophilen reagieren kann. Zu den molekularen Zielstrukturen gehören Proteine und Nukleinsäuren, und die beteiligten Pfade umfassen oft die kovalente Modifikation dieser Biomoleküle .
Ähnliche Verbindungen:
Reactivblau 4: Ein weiterer Reaktivfarbstoff mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.
Cibacron Blue F3GA: Wird in der Affinitätschromatographie verwendet und hat einen ähnlichen Wirkmechanismus.
Remazol Brilliant Blue R: Wird in der Textilfärbung mit verschiedenen reaktiven Gruppen verwendet.
Einzigartigkeit: Reactivblau 2 ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, stabile kovalente Bindungen mit einer breiten Palette von Substraten einzugehen. Dies macht es besonders nützlich in Anwendungen, die eine starke und dauerhafte Färbung erfordern .
Wirkmechanismus
Target of Action
Reactive Blue 2, also known as Affi gel blue, primarily targets P2Y purinoceptors . These receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP . The compound has been found to have antagonistic activities at P2Y4 .
Mode of Action
Reactive Blue 2 acts as an ATP receptor antagonist . It interacts with its targets by blocking the ATP-activated channels, making it a potent antagonist for these channels . The compound’s mode of inhibition is noncompetitive, with a Ki of 8 μM for the membrane-bound kinase, and 6 microM for the purified kinase .
Biochemical Pathways
Reactive Blue 2 is involved in the phospholipase C (PLC) cascade . It may activate the PLC cascade in an extracellular Ca2±dependent manner and induce Ca2+ oscillations . The application of Reactive Blue 2 increases K+ secretion in a dose-dependent manner .
Pharmacokinetics
It is known that the compound has good water solubility , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of Reactive Blue 2’s action include the induction of Ca2+ oscillations in cells . It enhances a Ca2+ response to histamine that is linked to the PLC cascade . In addition, it increases K+ secretion in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of Reactive Blue 2 can be influenced by environmental factors. For instance, the compound’s action is dependent on the presence of extracellular Ca2+ . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Reactive Blue 2 is known to interact with various enzymes, proteins, and other biomolecules. It is a potent antagonist for ATP-activated channels . This compound has been used as a microscopic stain in biology and medicine, particularly with living cells .
Cellular Effects
Reactive Blue 2 has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the cyclic AMP-dependent differentiation of rat C6 glioma cells . This inhibition is achieved through the purinergic receptor-independent inactivation of phosphatidylinositol 3-kinase .
Molecular Mechanism
At the molecular level, Reactive Blue 2 exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an antagonist for ATP-activated channels , and it inhibits the activity of phosphatidylinositol 3-kinase .
Temporal Effects in Laboratory Settings
Its use as a stain in living cells suggests that it has a degree of stability and does not degrade rapidly .
Metabolic Pathways
Its interaction with ATP-activated channels and phosphatidylinositol 3-kinase suggests that it may play a role in energy metabolism and signal transduction .
Transport and Distribution
Its ability to stain living cells suggests that it can penetrate cell membranes and distribute within the cell .
Subcellular Localization
Its use as a stain in living cells suggests that it may localize to various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Reactivblau 2 umfasst mehrere Schritte, beginnend mit der Herstellung des Anthrachinon-Derivats. Zu den wichtigsten Schritten gehören:
Nitrierung und Reduktion: Das Anthrachinon wird nitriert und anschließend zu dem entsprechenden Amin reduziert.
Sulfonierung: Das Amin wird anschließend sulfoniert, um Sulfonsäuregruppen einzuführen.
Chlorierung und Aminierung: Das sulfonierte Anthrachinon wird chloriert und anschließend mit einem Amin umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Reactivblau 2 in großen Reaktoren unter kontrollierten Bedingungen. Der Prozess umfasst:
Mischen von Reaktanten: Die Reaktanten werden in einem Reaktor mit geeigneten Lösungsmitteln gemischt.
Erhitzen und Rühren: Das Gemisch wird erhitzt und gerührt, um eine vollständige Reaktion zu gewährleisten.
Reinigung: Das Produkt wird durch Filtration und Waschen gereinigt, um Verunreinigungen zu entfernen.
Trocknen: Das gereinigte Produkt wird getrocknet, um den endgültigen Farbstoff in Pulverform zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: Reactivblau 2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.
Substitution: Es unterliegt Substitutionsreaktionen, insbesondere mit Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Amine erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Reactive Blue 4: Another reactive dye with similar applications but different chemical structure.
Cibacron Blue F3GA: Used in affinity chromatography and has a similar mode of action.
Remazol Brilliant Blue R: Used in textile dyeing with different reactive groups.
Uniqueness: Reactive Blue 2 is unique due to its specific structure, which allows it to form stable covalent bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong and durable coloration .
Eigenschaften
IUPAC Name |
1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMGXZJTCOARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12236-82-7, 79241-87-5 | |
| Record name | Cibacron Blue F 3GA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




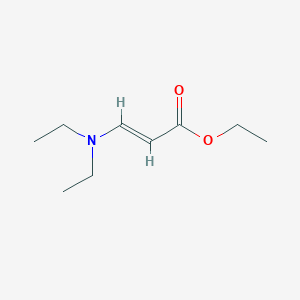
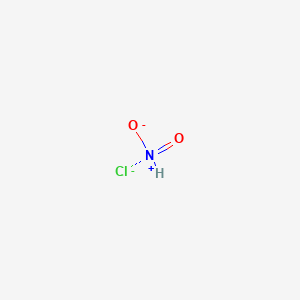

![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
